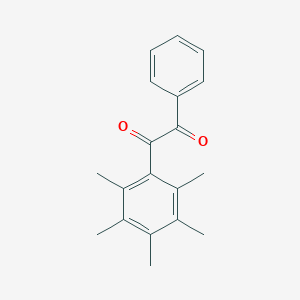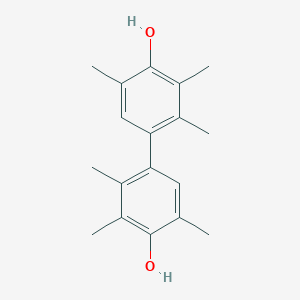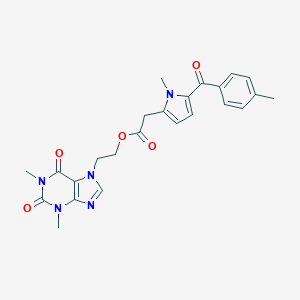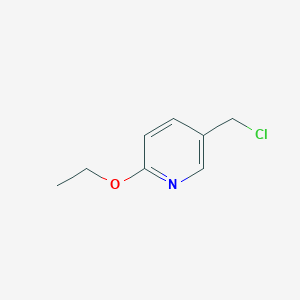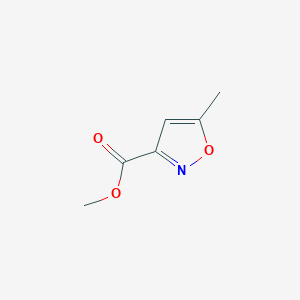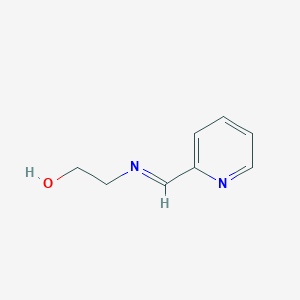
2-(2-Pyridylmethyleneamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Pyridylmethyleneamino)ethanol, commonly known as PMAE, is a versatile organic compound that has gained significant attention in recent years. PMAE is a Schiff base compound, which is formed by the reaction between a primary amine and a carbonyl compound. This compound has been extensively studied due to its diverse applications in the field of scientific research.
Mechanism Of Action
The mechanism of action of PMAE is not fully understood. However, it is believed that PMAE acts as a chelating agent, which forms complexes with metal ions. These metal complexes have been studied for their biological and catalytic activities.
Biochemical and Physiological Effects:
PMAE has been studied for its biochemical and physiological effects. It has been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. PMAE has also been shown to have antitumor and antimicrobial activities, which make it a potential candidate for the development of new drugs.
Advantages And Limitations For Lab Experiments
PMAE has several advantages as a research tool. It is readily available and easy to synthesize. It is also stable and can be stored for long periods of time. However, PMAE has some limitations. It is toxic and needs to be handled with care. It is also sensitive to air and moisture, which can affect its stability.
Future Directions
There are several future directions for the research on PMAE. One potential direction is the development of new metal complexes using PMAE as a ligand. These complexes can be studied for their catalytic and biological activities. Another potential direction is the development of new drugs based on the antitumor and antimicrobial properties of PMAE. Furthermore, the antioxidant properties of PMAE can be studied for their potential use in the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, PMAE is a versatile organic compound that has gained significant attention in recent years. Its diverse applications in the field of scientific research make it a valuable tool for researchers. The synthesis method of PMAE is simple and cost-effective, making it readily available for use in research. PMAE has several advantages as a research tool, but also has some limitations that need to be taken into consideration. The future directions for research on PMAE are promising, and further studies are needed to fully understand its potential applications.
Synthesis Methods
The synthesis of PMAE involves the reaction between 2-pyridinecarboxaldehyde and aminoethanol in the presence of a suitable catalyst. The reaction occurs under mild conditions and yields a high amount of PMAE. This method is widely used due to its simplicity and cost-effectiveness.
Scientific Research Applications
PMAE has been extensively used in scientific research due to its diverse applications. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their catalytic and biological activities. PMAE has also been used as a precursor in the synthesis of various organic compounds, including heterocyclic compounds.
properties
CAS RN |
105516-38-9 |
|---|---|
Product Name |
2-(2-Pyridylmethyleneamino)ethanol |
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-(pyridin-2-ylmethylideneamino)ethanol |
InChI |
InChI=1S/C8H10N2O/c11-6-5-9-7-8-3-1-2-4-10-8/h1-4,7,11H,5-6H2 |
InChI Key |
IIRODPSOYAGHHX-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C=NCCO |
Canonical SMILES |
C1=CC=NC(=C1)C=NCCO |
synonyms |
Ethanol, 2-[(2-pyridinylmethylene)imino]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B24657.png)

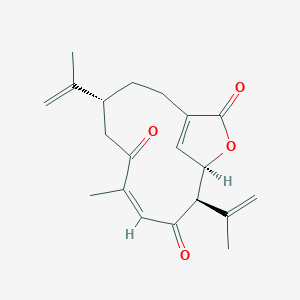
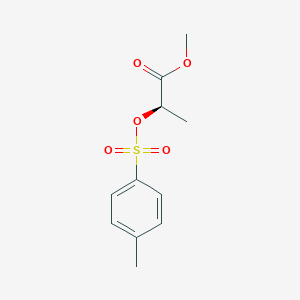
![4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B24668.png)
